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Compound of Interest

Compound Name:
2-(3-Methoxyphenyl)propanoic

acid

CAS No.: 3146-60-9

Cat. No.: B2847921

Get Quote

Introduction & Scope
2-(3-Methoxyphenyl)propanoic acid (also known as α -(3-methoxyphenyl)propionic acid) is a

highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of non-

steroidal anti-inflammatory drugs (NSAIDs) and other bioactive scaffolds[1]. This application

note details a robust, scalable, and high-yielding synthetic protocol for its preparation via the

direct α -alkylation of 3-methoxyphenylacetic acid. By employing a strong, non-nucleophilic

base to generate a reactive enediolate (dianion) intermediate, followed by electrophilic trapping

with methyl iodide, the target α -methylated carboxylic acid is obtained efficiently without the

need for intermediate esterification and saponification steps[2].

Mechanistic Rationale & Expert Insights
To ensure a self-validating and reproducible system, it is critical to understand the chemical

causality behind the chosen reagents and conditions:

Dianion Generation: Treatment of 3-methoxyphenylacetic acid with 2.2 equivalents of Lithium

Diisopropylamide (LDA) proceeds in two stages. The first equivalent deprotonates the acidic
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carboxylic proton (pKa ~4.5), forming a lithium carboxylate. The second equivalent removes

the significantly less acidic α -proton (pKa ~40), generating a highly nucleophilic enediolate

(dianion)[3].

Regioselectivity: The resulting dianion features two potential nucleophilic sites: the α -carbon

and the carboxylate oxygen. Because the oxygen is sterically hindered by strong lithium

coordination and is inherently less nucleophilic in this state, the subsequent alkylation

proceeds almost exclusively at the α -carbon[2].

Temperature Control: The initial deprotonation is highly exothermic and must be conducted

at -78 °C to prevent self-condensation or degradation of the starting material. Warming the

mixture briefly to 0 °C ensures the complete kinetic formation of the dianion before re-cooling

for the addition of the electrophile.

Electrophile Selection: Methyl iodide (MeI) is an optimal electrophile for this SN2

transformation due to its high reactivity and minimal steric bulk. A slight excess (1.1 eq)

ensures complete conversion without promoting unwanted over-alkylation (dimethylation)[2].

Experimental Workflow
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1. Starting Material
3-Methoxyphenylacetic Acid

2. Dianion Generation
LDA (2.2 eq), THF, -78 °C to 0 °C

3. Alpha-Alkylation
Methyl Iodide (1.1 eq), -78 °C to RT

4. Quench & Acidic Workup
1M HCl, Extract with EtOAc

5. Purification
Recrystallization or Chromatography

Target Product
2-(3-Methoxyphenyl)propanoic Acid

Click to download full resolution via product page

Figure 1: Synthetic workflow for the alpha-methylation of 3-methoxyphenylacetic acid.

Reagents & Quantitative Data
Table 1: Stoichiometry and Reagent Quantities (10 mmol Scale)
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Reagent MW ( g/mol ) Equivalents Amount Role

3-

Methoxyphenyla

cetic acid

166.18 1.0 1.66 g Starting Material

Lithium

diisopropylamide

(LDA)

107.12 2.2
22.0 mmol (11.0

mL of 2M)

Base (Dianion

formation)

Methyl Iodide

(MeI)
141.94 1.1 1.56 g (0.68 mL) Alkylating Agent

Tetrahydrofuran

(THF),

anhydrous

72.11 Solvent 30 mL
Reaction

Medium

Hydrochloric Acid

(1M aq)
36.46 Excess ~30 mL

Quench /

Acidification

Step-by-Step Experimental Protocol
Part A: Preparation and Dianion Formation

Vessel Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir

bar and a rubber septum. Flush the flask with argon or nitrogen gas for 5 minutes.

Substrate Dissolution: Add 3-methoxyphenylacetic acid (1.66 g, 10.0 mmol) to the flask and

dissolve it in 20 mL of anhydrous THF.

Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C.

Deprotonation: Using a syringe pump or careful manual addition, add a 2.0 M solution of

LDA in THF/heptane/ethylbenzene (11.0 mL, 22.0 mmol) dropwise over 15 minutes.

Dianion Maturation: Stir the mixture at -78 °C for 30 minutes. Remove the dry ice bath and

replace it with an ice-water bath (0 °C) for exactly 30 minutes to ensure complete dianion

formation, then re-cool the flask to -78 °C[3].
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Part B: Alkylation and Workup 6. Electrophilic Addition: Add methyl iodide (0.68 mL, 11.0 mmol)

dropwise to the -78 °C solution. 7. Reaction Propagation: Stir the mixture at -78 °C for 1 hour.

Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring

for an additional 2 to 4 hours[4]. 8. In-Process Control (IPC): Monitor the reaction via TLC

(Eluent: 7:3 Hexanes/EtOAc with 1% Acetic Acid; visualize with UV and KMnO4). The starting

material spot should be completely consumed. 9. Quenching: Cool the flask to 0 °C and

carefully quench the reaction by adding 10 mL of distilled water dropwise to neutralize any

unreacted LDA. 10. Acidification & Extraction: Transfer the mixture to a separatory funnel. Add

30 mL of 1M aqueous HCl to acidify the aqueous layer to a pH of ~2 (verify with pH paper).

Extract the aqueous layer with ethyl acetate (3 x 30 mL). 11. Drying & Concentration: Wash the

combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary

evaporator. 12. Purification: Purify the crude residue by flash column chromatography (silica

gel, Hexanes/EtOAc gradient with 1% acetic acid) or via recrystallization from hexanes/ethyl

acetate to afford pure 2-(3-methoxyphenyl)propanoic acid.

Analytical Validation
To validate the success of the protocol, the isolated product must be characterized. The

following table summarizes the expected analytical data for a self-validating system.

Table 2: Expected Analytical Data for 2-(3-Methoxyphenyl)propanoic Acid

Analytical Method Expected Signals / Values Diagnostic Significance

¹H NMR (CDCl₃, 400 MHz)

δ 1.50 (d, J = 7.2 Hz, 3H,

CH₃), 3.72 (q, J = 7.2 Hz, 1H,

CH), 3.80 (s, 3H, OCH₃), 6.80-

7.25 (m, 4H, ArH), 11.0 (br s,

1H, COOH)

The doublet at 1.50 ppm and

quartet at 3.72 ppm confirm

successful α -methylation.

MS (ESI-) m/z 179.07 [M-H]⁻

Confirms the molecular weight

of the target compound (Exact

Mass: 180.08).

Physical State
White to off-white crystalline

solid or viscous oil

Visual confirmation of purity

post-chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2847921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

